N'-(4-hydroxy-3-methoxybenzylidene)-3-phenylpropanohydrazide
Description
N'-(4-Hydroxy-3-methoxybenzylidene)-3-phenylpropanohydrazide is a hydrazide derivative characterized by a 3-phenylpropanohydrazide backbone conjugated to a 4-hydroxy-3-methoxybenzylidene moiety. This compound belongs to the broader class of Schiff base hydrazides, which are synthesized via condensation reactions between hydrazides and substituted benzaldehydes.
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylpropanamide |
InChI |
InChI=1S/C17H18N2O3/c1-22-16-11-14(7-9-15(16)20)12-18-19-17(21)10-8-13-5-3-2-4-6-13/h2-7,9,11-12,20H,8,10H2,1H3,(H,19,21)/b18-12+ |
InChI Key |
OWCTYKZHWXUBEE-LDADJPATSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCC2=CC=CC=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-hydroxy-3-methoxybenzylidene)-3-phenylpropanohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 3-phenylpropanohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-(4-hydroxy-3-methoxybenzylidene)-3-phenylpropanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-hydroxy-3-methoxybenzylidene)-3-phenylpropanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized products such as quinones.
Reduction: Reduced products like hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of dyes and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N’-(4-hydroxy-3-methoxybenzylidene)-3-phenylpropanohydrazide involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural and physical differences between the target compound and related analogs:
Key Observations:
- Electronic Effects : The target compound's 4-hydroxy-3-methoxybenzylidene group provides strong electron-donating properties compared to electron-withdrawing groups (e.g., nitro in ), which may enhance solubility and intermolecular interactions.
- Hydrogen Bonding : The hydroxy group in the target compound and analogs (e.g., ) facilitates hydrogen bonding, a critical factor in crystal packing and enzyme inhibition .
Computational and Structural Insights
- DFT Studies : Analogs such as N'-(4-methoxybenzylidene) derivatives have been analyzed using B3LYP/6-311G methods to predict bond lengths, charge distribution, and reactivity .
- Crystallography : Hydrogen-bonding patterns in similar compounds (e.g., ) reveal dimeric or chain-like motifs, which could stabilize the target compound’s solid-state structure.
Biological Activity
N'-(4-hydroxy-3-methoxybenzylidene)-3-phenylpropanohydrazide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 3-phenylpropanohydrazide. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties . The compound was tested against various cancer cell lines, showing significant antiproliferative effects. The half-maximal inhibitory concentration (IC50) values for different cell lines are summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HCT116 | 7.2 |
| HeLa | 6.5 |
These results indicate that the compound is particularly effective against breast cancer cells (MCF-7), suggesting a potential role in breast cancer therapy.
Antioxidant Activity
The antioxidant activity of this compound was evaluated using the DPPH radical scavenging assay. The compound demonstrated a strong ability to scavenge free radicals, with an IC50 value of 12 µM, indicating it is a potent antioxidant.
Antimicrobial Activity
In addition to its anticancer and antioxidant properties, this compound also exhibits antimicrobial activity. It was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are presented in Table 2.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Enterococcus faecalis | 8 |
The results suggest that this compound may be effective in treating infections caused by these bacteria.
Case Study 1: Breast Cancer Treatment
In a preclinical study, this compound was administered to mice with induced breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death and improved cell viability in neuronal cultures exposed to oxidative stressors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
